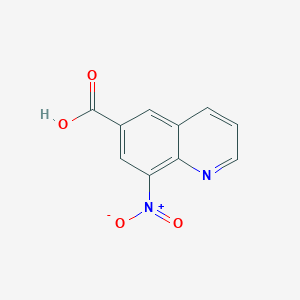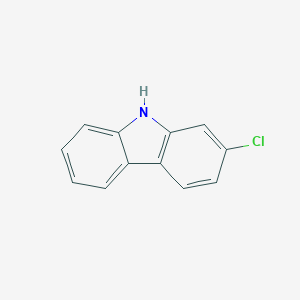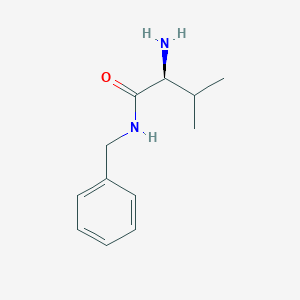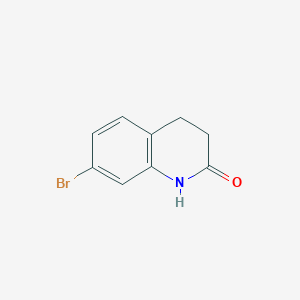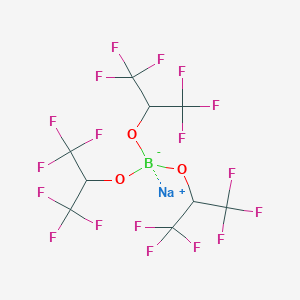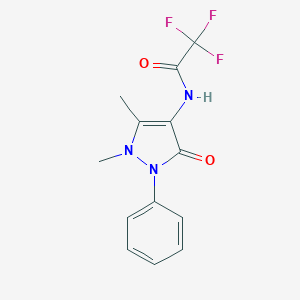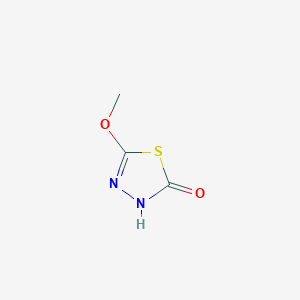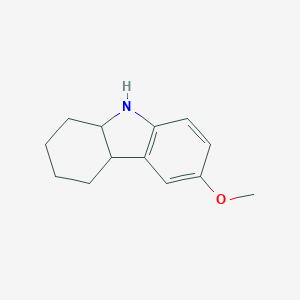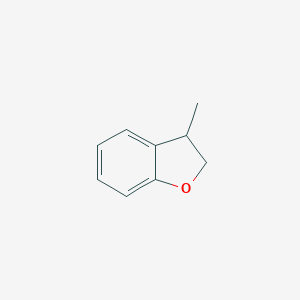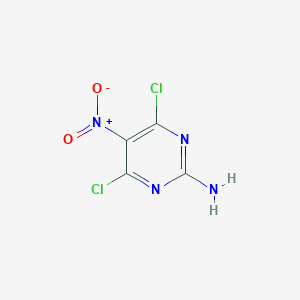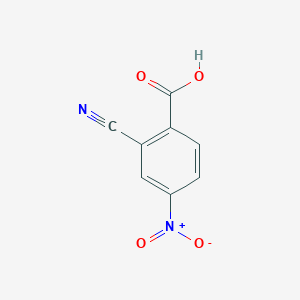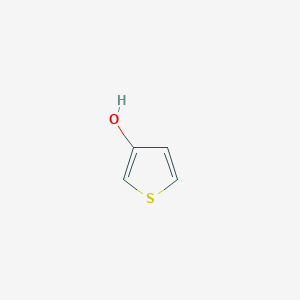
5-Bromo-2-butoxypyridine
概要
説明
5-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-Bromo-2-butoxypyridine, can be achieved through the Suzuki cross-coupling reaction. This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-butoxypyridine has been analyzed using various computational methods, including Density Functional Theory (DFT). These studies provide insights into the compound’s frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .Chemical Reactions Analysis
The bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, a compound similar to 5-Bromo-2-butoxypyridine, has been studied. The reaction was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
5-Bromo-2-butoxypyridine is a liquid at room temperature. It has a molecular weight of 230.1 .科学的研究の応用
Spectroscopic and Optical Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Its non-linear optical properties were also explored using density functional theory (DFT) methods (Vural & Kara, 2017).
Synthesis of Molecular Structures : Research has been conducted on the synthesis of structures like 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide using 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine, demonstrating the compound's utility in creating complex molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Preparation for Metal-Complexing Molecular Rods : 5-Brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, including 5-Bromo-2,2'-bipyridine derivatives, have been synthesized for the preparation of metal-complexing molecular rods, highlighting its application in materials science (Schwab, Fleischer, & Michl, 2002).
Antiviral Research : A study on the antiviral activity of C-5 substituted tubercidin analogues, including a 5-bromo derivative, showcased the potential of 5-Bromo-2-butoxypyridine related compounds in antiviral research (Bergstrom et al., 1984).
Suzuki Cross-Coupling Reaction : Research on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine highlighted its role in creating new pyridine derivatives with potential biological activities (Ahmad et al., 2017).
Enzymatic Interaction Studies : An investigation into the interaction of monoclonal antibodies with pyrimidine bases, nucleosides, and DNA, using compounds like 5-bromo-2'-deoxyuridine, contributed to understanding the immunological aspects of DNA synthesis (Miller et al., 1986).
Synthesis of Antitumor Compounds : A study on the synthesis, crystal structure, and antitumor activity of the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrated its application in the development of novel drugs (Zhou et al., 2015).
Safety And Hazards
特性
IUPAC Name |
5-bromo-2-butoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWVOXRHVREMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596653 | |
| Record name | 5-Bromo-2-butoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxypyridine | |
CAS RN |
158615-97-5 | |
| Record name | 5-Bromo-2-butoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

